Lanatoside B
Übersicht
Beschreibung
Lanatosid B ist ein Herzglykosid, das aus den Blättern von Digitalis lanata isoliert werden kann . Es ist bekannt für seine starke Wirkung auf das Herz und wird zur Behandlung bestimmter Herzerkrankungen eingesetzt.
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Herstellung von Lanatosid B kann verschiedene synthetische Wege umfassen. Eine effiziente Strategie beinhaltet die Verwendung einer Bor-vermittelten Aglykon-Liefermethode. Diese Methode umfasst eine Reaktionssequenz der Bor-vermittelten Aglykon-Lieferung mit einem funktionalisierten Glukose-Donor, gefolgt von Deprotektion und spannungsinduzierter Azid-Alkin-Cycloaddition . Eine weitere Methode beinhaltet die Methanolysis von Lanatosiden, katalysiert durch kleine Mengen Natriummethoxid, die sich in Bezug auf Ausbeuten und Isolierung als überlegen gegenüber Hydrolyseverfahren erwiesen hat .
Industrielle Produktionsmethoden: Die industrielle Produktion von Lanatosid B erfolgt in der Regel durch Extraktion aus den Blättern von Digitalis lanata. Die Blätter werden verarbeitet, um die Glykoside zu isolieren, die dann gereinigt werden, um Lanatosid B zu erhalten. Dieser Prozess kann mehrere Schritte umfassen, darunter Lösungsmittelextraktion, Chromatographie und Kristallisation .
Chemische Reaktionsanalyse
Arten von Reaktionen: Lanatosid B unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen werden häufig verwendet, um die Verbindung für verschiedene Anwendungen zu modifizieren oder ihre Eigenschaften zu untersuchen.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen von Lanatosid B verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Substitutionsreaktionen können Reagenzien wie Alkylhalogenide oder Acylchloride unter bestimmten Bedingungen beinhalten .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von Lanatosid B gebildet werden, hängen von der Art der Reaktion ab. So kann beispielsweise Oxidation zu oxidierten Derivaten führen, während Reduktion zu reduzierten Formen der Verbindung führen kann. Substitutionsreaktionen können zu verschiedenen substituierten Derivaten führen, abhängig von den verwendeten Reagenzien .
Wissenschaftliche Forschungsanwendungen
Lanatosid B hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Modellverbindung verwendet, um Glykosidreaktionen und -mechanismen zu untersuchen. In Biologie und Medizin wird Lanatosid B auf seine Auswirkungen auf Herzzellen und seine potenzielle Verwendung bei der Behandlung von Herzerkrankungen untersucht. Es wurde auch auf seine Antikrebsaktivität untersucht, da es in bestimmten Krebszelllinien Apoptose induzieren kann . In der Industrie wird Lanatosid B bei der Herstellung von Herzmedikamenten und als Referenzstandard in analytischen Studien verwendet .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of lanatoside B can involve several synthetic routes. One efficient strategy involves the use of a boron-mediated aglycon delivery method. This method includes a reaction sequence of boron-mediated aglycon delivery with a functionalized glucose donor, followed by deprotection and strain-promoted azide-alkyne cycloaddition . Another method involves the methanolysis of lanatosides catalyzed by small amounts of sodium methoxide, which has been shown to be superior to hydrolysis procedures in terms of yields and isolation .
Industrial Production Methods: Industrial production of this compound typically involves extraction from the leaves of Digitalis lanata. The leaves are processed to isolate the glycosides, which are then purified to obtain this compound. This process may involve several steps, including solvent extraction, chromatography, and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: Lanatoside B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for different applications or to study its properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under specific conditions .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
Lanatoside B has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study glycoside reactions and mechanisms. In biology and medicine, this compound is studied for its effects on heart cells and its potential use in treating heart conditions. It has also been investigated for its anticancer properties, as it can induce apoptosis in certain cancer cell lines . In industry, this compound is used in the production of cardiac medications and as a reference standard in analytical studies .
Wirkmechanismus
Lanatosid B übt seine Wirkung aus, indem es das Natrium-Kalium-ATPase-Enzym hemmt, das entscheidend für die Aufrechterhaltung des elektrochemischen Gradienten über Zellmembranen ist. Diese Hemmung führt zu einem Anstieg des intrazellulären Natriumspiegels, was wiederum den Kalziumspiegel beeinflusst und die Herzmuskelkontraktilität erhöht. Die molekularen Ziele von Lanatosid B umfassen die Alpha-Untereinheit des Natrium-Kalium-ATPase-Enzyms, und seine Wege beinhalten die Regulation des Ionenaustauschs und der Zellsignalisierung .
Vergleich Mit ähnlichen Verbindungen
Lanatosid B ähnelt anderen Herzglykosiden wie Lanatosid A, Lanatosid C und Digoxin. Es ist einzigartig in seiner spezifischen Struktur und den besonderen Wirkungen, die es auf das Herz hat. Lanatosid B hat einen besonderen Satz glykosidischer Bindungen und funktioneller Gruppen, die es von anderen Verbindungen in derselben Klasse unterscheiden . Ähnliche Verbindungen umfassen:
- Lanatosid A
- Lanatosid C
- Digoxin
- Digitoxin
- Gitoxin
Diese Verbindungen haben ähnliche Wirkmechanismen, unterscheiden sich aber in ihrer Pharmakokinetik und ihren spezifischen klinischen Anwendungen .
Eigenschaften
IUPAC Name |
[(2R,3R,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H76O20/c1-21-43(67-37-16-31(53)44(22(2)62-37)68-38-17-33(64-24(4)51)45(23(3)63-38)69-46-42(58)41(57)40(56)34(19-50)66-46)30(52)15-36(61-21)65-27-9-11-47(5)26(14-27)7-8-29-28(47)10-12-48(6)39(25-13-35(55)60-20-25)32(54)18-49(29,48)59/h13,21-23,26-34,36-46,50,52-54,56-59H,7-12,14-20H2,1-6H3/t21-,22-,23-,26-,27+,28+,29-,30+,31+,32+,33+,34-,36+,37+,38+,39+,40-,41+,42-,43-,44-,45-,46+,47+,48-,49+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAPNQFQPDAROQ-CAPSWCROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)O)O)C)C)O)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H76O20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
985.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17575-21-2 | |
Record name | Lanatoside B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17575-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lanatoside B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017575212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lanatoside B | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.753 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LANATOSIDE B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3822U6I4Z0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of Lanatoside B on the heart?
A1: this compound, like other cardiac glycosides, exerts its therapeutic effect by inhibiting the sodium-potassium pump (Na+/K+-ATPase) in cardiac myocytes. [, ] This inhibition leads to an increase in intracellular sodium concentration. This increase then affects the sodium-calcium exchanger, leading to a rise in intracellular calcium levels, ultimately enhancing cardiac contractility. []
Q2: How does the potency of this compound compare to other cardiac glycosides?
A2: Research suggests that, on a molar basis, the potency of cardiac glycosides decreases in the following order: g-strophanthin > digoxin > digitoxin > oleandrin > this compound. [] This indicates that g-strophanthin is the most potent, while this compound exhibits the lowest potency among the listed glycosides.
Q3: Are there differences in how various cardiac glycosides affect the heart's response to acetylcholine?
A3: Yes, studies have shown that cardiac glycosides can differentially modulate the cardio-inhibitory effects of acetylcholine. For example, Lanatoside C consistently abolished acetylcholine-induced cardiac inhibition in dogs. In contrast, Lanatoside A and this compound showed less consistent effects in the same experimental setup. [] This suggests variations in their interactions with cardiac acetylcholine receptors or downstream signaling pathways.
Q4: What is the chemical structure of this compound and how does it relate to other cardiac glycosides?
A4: this compound belongs to the cardiac glycoside family, characterized by a steroid nucleus attached to a lactone ring and a sugar moiety. While the specific structural details of this compound are not provided in the given research, it's important to note that minor structural variations within this class of compounds can significantly impact their pharmacological properties, including potency and toxicity. [, ]
Q5: Has this compound been identified in naturally occurring plants?
A5: Yes, this compound is a naturally occurring cardiac glycoside primarily found in the leaves of Digitalis lanata (woolly foxglove). [, , ] The concentration of this compound can vary significantly among individual plants and across different geographical locations. []
Q6: Are there any analytical techniques available to quantify this compound in plant material?
A6: High-performance liquid chromatography (HPLC) has been successfully employed to quantify this compound in plant extracts, particularly from Digitalis species. [, ] This technique allows for the separation and quantification of this compound from other closely related cardiac glycosides, facilitating the analysis of plant material for potential pharmaceutical applications.
Q7: Beyond its cardiac effects, does this compound exhibit any other noteworthy biological activities?
A7: Recent studies have explored the potential anticancer activity of Lanatoside C, another cardiac glycoside found in Digitalis lanata. [] While the research specifically focuses on Lanatoside C, it highlights the potential of cardiac glycosides as a source of novel anticancer agents. Further research is needed to ascertain if this compound shares similar properties.
Q8: Is there any information on the safety profile and potential toxicity of this compound?
A8: While the provided research doesn't delve into the specific toxicity profile of this compound, it does highlight that cardiac glycosides, in general, have a narrow therapeutic index. [, ] This means the dose required for therapeutic benefit is relatively close to the dose that can cause toxicity. Therefore, careful dosage monitoring and administration are crucial when utilizing this compound or any other cardiac glycoside.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.